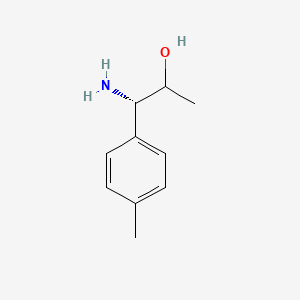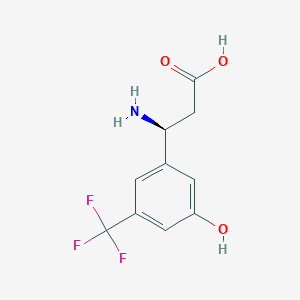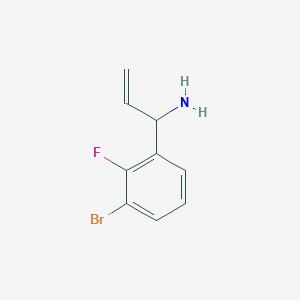![molecular formula C9H12Cl2F4N2 B13043151 (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and an ethane-1,2-diamine moiety. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzene derivative, is reacted with an amine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the reaction rate and selectivity. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The fluorinated phenyl ring can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine: The non-hydrochloride form of the compound.
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine monohydrate: A hydrated form of the compound.
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine acetate: An acetate salt form of the compound.
Uniqueness
The presence of two hydrochloride groups in (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl enhances its solubility in water, making it more suitable for biological applications compared to its non-hydrochloride counterparts. Additionally, the fluorinated phenyl ring imparts unique chemical stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12Cl2F4N2 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
Clave InChI |
RZEBBOUFLSQWFX-JZGIKJSDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CN)N.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)


![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)




